Bornyl formate

Description

Structure

3D Structure

Properties

CAS No. |

7492-41-3 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate |

InChI |

InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9+,11+/m0/s1 |

InChI Key |

RDWUNORUTVEHJF-IQJOONFLSA-N |

SMILES |

CC1(C2CCC1(C(C2)OC=O)C)C |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC=O |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC=O)C)C |

density |

1.007-1.013 (20°) |

physical_description |

Colourless liquid; Green, earthy refreshing aroma |

solubility |

Soluble in oils; Slightly soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

bornyl formate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of bornyl formate (B1220265). The information is curated for professionals in research and development who require detailed chemical and physical data.

Chemical Structure and Identification

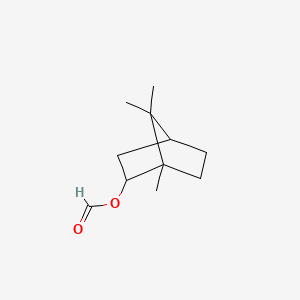

Bornyl formate is an organic compound, specifically an ester of borneol and formic acid. Its rigid bicyclic structure is derived from the monoterpene camphor.

An In-depth Technical Guide to Bornyl Formate (CAS No. 7492-41-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bornyl formate (B1220265), with the Chemical Abstracts Service (CAS) number 7492-41-3, is a bicyclic monoterpenoid ester. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methodologies. While bornyl formate is primarily utilized as a flavoring and fragrance agent, this document also explores its potential, though currently under-investigated, relevance in the broader context of terpene metabolism and biological activity, drawing inferences from structurally related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who may encounter or have an interest in this class of molecules.

Chemical and Physical Properties

This compound is a colorless liquid characterized by a green, earthy, and refreshing aroma.[1] It is the formate ester of borneol, a well-known bicyclic monoterpene alcohol.

Chemical Structure and Identifiers

-

IUPAC Name : (1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) formate[2]

-

Synonyms : Borneol, formate; 1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-YL FORMATE; endo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl formate[2]

-

Molecular Formula : C₁₁H₁₈O₂[3]

-

Molecular Weight : 182.26 g/mol [3]

-

InChIKey : RDWUNORUTVEHJF-UHFFFAOYSA-N[2]

-

SMILES : CC1(C2CCC1(C(C2)OC=O)C)C[4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Physical State | Colorless liquid | [3] |

| Odor | Green, earthy, herbal, pine-like | [3] |

| Boiling Point | 225-230 °C at 760 mmHg | [2] |

| 97-98 °C at 15 Torr | [3] | |

| Density | 1.007-1.013 g/cm³ at 20 °C | [5] |

| Refractive Index | 1.466-1.472 at 20 °C | [5] |

| Solubility | Almost insoluble in water; soluble in alcohol and oils. | [3] |

| logP | 3.19 | [3] |

| Flash Point | 78.89 °C (174.00 °F) | [5] |

Synthesis and Purification

Synthesis

The synthesis of this compound is typically achieved through the esterification of borneol. A common laboratory-scale method involves the formylation of d-bornyl alcohol.[3]

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of d-bornyl alcohol with a formylating agent. One reported method utilizes a mixture of formic acid and acetic anhydride (B1165640).[3]

-

Reactants : d-bornyl alcohol, formic/acetic anhydride mixture.

-

Procedure : A mixture of formic/acetic anhydride is heated with d-bornyl alcohol to 50°C.[3] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Mechanism : The reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of borneol attacks the formylating agent.

Diagram of Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Purification

Following the reaction, the crude this compound is typically purified to remove unreacted starting materials and byproducts. Common purification techniques include:

-

Aqueous Work-up : The reaction mixture is washed with a mild base, such as sodium bicarbonate solution, to neutralize any remaining acidic components.

-

Solvent Extraction : The product is extracted into an organic solvent like diethyl ether or dichloromethane.

-

Drying : The organic layer is dried over an anhydrous salt, such as sodium sulfate (B86663) or magnesium sulfate.

-

Distillation : The final purification is often achieved by distillation under reduced pressure to obtain pure this compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like this compound. It allows for the separation of the compound from a mixture and provides its mass spectrum for identification.[6][7]

Experimental Protocol: GC-MS Analysis

A general protocol for the GC-MS analysis of this compound would involve the following steps:

-

Sample Preparation : The sample is diluted in a suitable volatile solvent, such as hexane (B92381) or dichloromethane, to a concentration of approximately 10 µg/mL.[8]

-

GC Conditions :

-

Column : A non-polar capillary column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS), is commonly used.[6][7]

-

Injector Temperature : Typically set around 250°C.

-

Oven Temperature Program : A temperature gradient is used to ensure good separation, for example, starting at 60°C and ramping up to 280°C.[9]

-

Carrier Gas : Helium is typically used as the carrier gas.[6]

-

-

MS Conditions :

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Relevance to Drug Development

Currently, there is a significant lack of published research specifically investigating the biological activity, pharmacology, and toxicology of this compound. However, by examining the properties of its constituent parts (borneol and formate) and structurally related compounds, we can infer potential areas of interest for future research.

Inferences from Borneol and Related Esters

Borneol itself has been studied for various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[12] It is also known to influence the pharmacokinetics of other drugs by modulating the expression of cytochrome P450 enzymes and multidrug resistance proteins.[13]

Other bornyl esters have also demonstrated biological activity. For instance, bornyl acetate (B1210297), a structurally similar compound, has shown anti-inflammatory and anticancer properties in preclinical studies.[12][14] Another example, (+)-bornyl p-coumarate, has been shown to induce apoptosis and autophagy in melanoma cells.[15] These findings suggest that the borneol moiety can serve as a scaffold for biologically active molecules.

Metabolism of Terpenes and Formates

Terpenes undergo extensive metabolism in the body, often involving oxidation and conjugation reactions.[16][17] It is plausible that this compound would be hydrolyzed by esterases in the body to yield borneol and formic acid.

Diagram of Proposed Metabolic Pathway

Caption: A proposed metabolic pathway for this compound based on general ester metabolism.

The resulting borneol would likely undergo further metabolism, such as conjugation with glucuronic acid, before excretion.[12] Formic acid is a natural intermediate in one-carbon metabolism and can be further metabolized to carbon dioxide.[18]

Toxicological Profile

Specific toxicological studies on this compound are limited. However, it has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[19] The European Food Safety Authority (EFSA) has also evaluated bicyclic secondary alcohols, ketones, and related esters, including this compound, for their use as flavoring agents.[5] Generally, this compound is not classified as a hazardous substance according to GHS criteria in the majority of notifications.[2]

Conclusion

This compound (CAS No. 7492-41-3) is a well-characterized monoterpenoid ester with established applications in the flavor and fragrance industry. Its chemical and physical properties, along with methods for its synthesis and analysis, are well-documented. However, there is a notable absence of research into its specific biological activities and potential pharmacological applications. Given the known bioactivities of its parent alcohol, borneol, and other related esters, this compound represents an area of potential interest for further investigation in the field of drug discovery and development. Future studies should focus on elucidating its pharmacological and toxicological profile to determine if this simple terpene ester holds any therapeutic potential beyond its current uses.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C11H18O2 | CID 518472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 7492-41-3 [m.chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. This compound, 7492-41-3 [thegoodscentscompany.com]

- 6. Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. uoguelph.ca [uoguelph.ca]

- 9. mdpi.com [mdpi.com]

- 10. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. BORNYL ACETATE - Ataman Kimya [atamanchemicals.com]

- 13. Borneol influences the pharmacokinetics of florfenicol through regulation of cytochrome P450 1A2 (CYP1A2), CYP2C11, CYP3A1, and multidrug resistance 1 (MDR1) mRNA expression levels in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. selleckchem.com [selleckchem.com]

- 15. (+)-Bornyl p-Coumarate Extracted from Stem of Piper betle Induced Apoptosis and Autophagy in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Terpene metabolism | Institute of Microbiology | University of Stuttgart [imb.uni-stuttgart.de]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. In Vivo Selection for Formate Dehydrogenases with High Efficiency and Specificity toward NADP+ - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isothis compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bornyl Formate: Molecular Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl formate (B1220265) (C₁₁H₁₈O₂) is a monoterpenoid ester recognized for its characteristic green, earthy, and pine-like aroma. It is a naturally occurring compound found in the essential oils of various plants, including Valeriana officinalis. In addition to its use as a fragrance and flavoring agent, the unique chemical structure of bornyl formate makes it a subject of interest in synthetic chemistry and for researchers exploring the biological activities of terpenoids. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and analytical protocols for this compound.

Molecular and Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₈O₂ | [1][2] |

| Molecular Weight | 182.26 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Green, earthy, refreshing aroma | [1] |

| Boiling Point | 225.00 to 230.00 °C @ 760.00 mm Hg | [1] |

| Density | 1.007-1.013 g/cm³ @ 20°C | [3] |

| Flash Point | 174.00 °F (78.89 °C) | [3] |

| Solubility | Soluble in oils; Slightly soluble in water | [2] |

| CAS Number | 7492-41-3 | [1][3] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from borneol and formic acid, a classic example of Fischer esterification. The reaction is catalyzed by an acid, and the equilibrium is driven towards the product by using an excess of one reactant or by removing the water formed.

Materials:

-

d-Borneol

-

Formic acid (98-100%)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve d-borneol in an excess of formic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether to extract the this compound.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation.

Protocol 2: Extraction and GC-MS Analysis of this compound from Valeriana officinalis

This protocol details the extraction of essential oil from Valeriana officinalis roots, a known source of bornyl compounds, and the subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

Materials and Equipment:

-

Dried roots of Valeriana officinalis

-

Hydrodistillation apparatus (Clevenger-type)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Helium (carrier gas)

-

HP-5MS capillary column (or equivalent)

-

n-Hexane (solvent)

-

Anhydrous sodium sulfate

Procedure:

Part A: Hydrodistillation

-

Grind the dried roots of Valeriana officinalis to a coarse powder.

-

Place the powdered material in a round-bottom flask and add distilled water.

-

Set up the hydrodistillation apparatus and heat the flask to boiling.

-

Continue the distillation for 3-4 hours, collecting the essential oil in the collection tube of the Clevenger apparatus.

-

Separate the essential oil from the aqueous layer and dry it over anhydrous sodium sulfate.

-

Store the essential oil in a sealed vial at 4°C until analysis.

Part B: GC-MS Analysis

-

Prepare a diluted solution of the essential oil in n-hexane.

-

Inject a sample of the diluted oil into the GC-MS system.

-

GC Conditions:

-

MS Conditions:

-

Data Analysis:

-

Identify the components by comparing their mass spectra with those in the NIST library.

-

Confirm the identification by comparing the retention indices with literature values.

-

Quantify the relative amount of this compound by peak area normalization.

-

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for extraction and GC-MS analysis.

References

An In-depth Technical Guide to the Physical Properties of Bornyl Formate

This technical guide provides a comprehensive overview of the key physical properties of bornyl formate (B1220265), specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and an understanding of the methodologies for its determination.

Introduction to Bornyl Formate

This compound, with the chemical formula C₁₁H₁₈O₂, is an ester recognized for its characteristic green, earthy, and refreshing aroma.[1] It is found naturally in the essential oils of various plants, including Valeriana officinalis and Thymus vulgaris L.[2] Its unique scent profile has led to its use in the flavor and fragrance industry. A thorough understanding of its physical properties is crucial for its application, purification, and quality control in various scientific and industrial contexts.

Quantitative Physical Properties

The boiling point and density of this compound have been reported across various sources. This section summarizes the available quantitative data in a structured format for clarity and comparative analysis.

Table 1: Summary of Physical Properties of this compound

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 225-230 °C | 760 mmHg | [1][3][4] |

| 106-108 °C | 21 mmHg | [3] | |

| 97-98 °C | 15 Torr | [5] | |

| 215 °C | Not specified | [2] | |

| 214 °C | Not specified | [6] | |

| 213.6 °C | 760 mmHg | [] | |

| Density | 1.007-1.013 g/cm³ | 20 °C | [1][8] |

| 1.007-1.009 g/cm³ | Not specified | [4] | |

| 1.02 g/cm³ | Not specified | [][9] |

Note: The variation in reported values may be attributed to differences in experimental methodologies and the purity of the samples analyzed.

Experimental Protocols for Determination of Physical Properties

While specific, detailed experimental protocols for the determination of this compound's physical properties are not extensively published, general methodologies for esters provide a strong framework for their measurement.

3.1. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure substance, the boiling point is a characteristic physical property. Several standard laboratory techniques can be employed for its determination:

-

Distillation Method: A simple or fractional distillation apparatus can be used to purify the ester and simultaneously determine its boiling point. The temperature at which the liquid-vapor equilibrium is established, indicated by a stable temperature reading on a thermometer placed in the vapor path, is recorded as the boiling point.[10][11] It is crucial to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

-

Reflux Method: A reflux setup, where the vapor is condensed and returned to the boiling flask, can also be used.[10] A thermometer placed in the vapor phase below the condenser will register a stable temperature corresponding to the boiling point of the substance at the prevailing pressure.[10]

-

Thiele Tube Method: This microscale method is suitable when only a small amount of the substance is available.[10] The sample is heated in a small tube along with an inverted capillary tube. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.[10][12]

3.2. Density Determination

Density is the mass of a substance per unit volume. For liquids like this compound, it is typically determined using the following methods:

-

Pycnometer Method: A pycnometer is a glass flask with a precise volume. The density is calculated by measuring the weight of the empty pycnometer, the weight when filled with the sample, and the weight when filled with a reference substance of known density (e.g., water). This method is capable of high precision and accuracy.

-

Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid to measure its relative density. The reading on the stem of the hydrometer at the surface of the liquid corresponds to its specific gravity, from which the density can be calculated.

-

Oscillating U-tube Densitometer: This modern instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid. This method is rapid, requires a small sample volume, and provides high accuracy.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination and validation of the physical properties of an ester like this compound.

Caption: Workflow for determining physical properties of this compound.

References

- 1. This compound | C11H18O2 | CID 518472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 7492-41-3 [m.chemicalbook.com]

- 3. This compound, 7492-41-3 [thegoodscentscompany.com]

- 4. parchem.com [parchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound [stenutz.eu]

- 8. Borneol, formate | C11H18O2 | CID 6432696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. csub.edu [csub.edu]

- 12. Video: Boiling Points - Concept [jove.com]

natural occurrence of bornyl formate in essential oils

An In-depth Technical Guide on the Natural Occurrence of Bornyl Formate (B1220265) in Essential Oils

Abstract

Bornyl formate is a monoterpene ester that contributes to the characteristic aroma of various essential oils. While less abundant than its acetate (B1210297) counterpart, bornyl acetate, this compound is a significant component in select plant species, particularly within the Valerianaceae and Pinaceae families. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its presence in various essential oils. It includes a comparative summary of its concentration, detailed experimental protocols for its extraction and quantification, and a visualization of its biosynthetic pathway and the analytical workflow. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, pharmacology, and drug development who are interested in the chemical composition and analysis of essential oils.

Introduction

Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and phenylpropanoids, which are responsible for the characteristic scent and biological activities of aromatic plants. Among these compounds, monoterpene esters play a crucial role in defining the aromatic profile and therapeutic properties of many oils. This compound (C₁₁H₁₈O₂), the formate ester of borneol, is a bicyclic monoterpenoid known for its green, earthy, and pine-like aroma.[1] It is structurally related to the more commonly occurring bornyl acetate.

The presence and concentration of this compound can vary significantly depending on the plant species, geographical origin, harvesting time, and the specific plant part used for extraction.[2] Its analysis is critical for the quality control and authentication of essential oils. This guide synthesizes current knowledge on the natural distribution of this compound, providing quantitative data and standardized methodologies for its study.

Natural Occurrence of this compound and Related Esters

This compound has been identified as a constituent in the essential oils of a limited but significant number of plant species. It is most notably found in the roots of Valeriana officinalis (Valerian) and in some species of the Thymus genus.[1][3] While direct quantitative data for this compound is sparse in the literature, data for the structurally similar and often co-occurring isothis compound and the closely related bornyl acetate are more widely reported. These related compounds are prevalent in the essential oils of numerous conifer species from the Pinaceae (Pines and Firs) and Cupressaceae (Cypresses) families.

The analysis of these bornyl esters is essential, as their presence and relative ratios can serve as chemotaxonomic markers and indicators of essential oil authenticity.

Quantitative Analysis of Bornyl Esters in Essential Oils

The concentration of this compound and related esters in essential oils is typically determined using chromatographic techniques. The following table summarizes the quantitative data reported for this compound, isothis compound, and bornyl acetate in various plant species. The inclusion of bornyl acetate provides a broader context for the occurrence of bornyl esters in the plant kingdom.

| Plant Species | Plant Part | % this compound | % Isothis compound | % Bornyl Acetate | Reference(s) |

| Valeriana officinalis L. | Roots | Reported Present | - | 8.8 - 33.7 | [1][2][4] |

| Thymus vulgaris L. | - | Reported Present | - | - | [1][3] |

| Pinus monticola | Leaf | - | 5.7 | - | [5] |

| Pinus flexilis E. James | Leaf | - | - | 12.8 | [6] |

| Abies lasiocarpa | Foliage | - | - | 13.0 - 31.6 | [7] |

| Abies alba Mill. | Needles/Twigs | - | - | 0.4 - 14.2 | [8][9] |

| Chamaecyparis pisifera | Leaf | - | - | 19.8 - 30.3 | [10] |

| Inula graveolens (L.) Desf. | Aerial Parts | - | - | 69.15 | [11] |

| Magnolia tripetala L. | Follicles | - | - | 17.0 | [12] |

Note: "Reported Present" indicates that the compound was identified, but specific quantitative data was not provided in the cited source.

Experimental Protocols

The extraction and analysis of this compound from plant materials follow standardized procedures in phytochemistry. The most common methods are hydrodistillation for extraction, followed by gas chromatography coupled with mass spectrometry (GC-MS) for identification and flame ionization detection (GC-FID) for quantification.

Essential Oil Extraction: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from plant material. The process separates volatile, water-insoluble compounds from non-volatile components.

Methodology:

-

Preparation of Plant Material: Fresh or dried plant material (e.g., roots, leaves, twigs) is coarsely ground to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. A known quantity of the plant material (e.g., 100 g) is placed in a round-bottom flask with a sufficient volume of distilled water (e.g., 1 L).

-

Distillation: The flask is heated to boiling. The resulting steam, carrying the volatile essential oil components, rises and passes into a condenser.

-

Condensation and Separation: The steam condenses back into a liquid, which is collected in a graduated burette or separator. The essential oil, being less dense than water, typically forms a layer on top of the aqueous distillate (hydrosol).

-

Collection and Drying: The oil layer is carefully separated from the hydrosol. Anhydrous sodium sulfate (B86663) is added to the collected oil to remove any residual water.

-

Storage: The pure, dried essential oil is stored in a sealed, dark glass vial at low temperature (e.g., 4°C) to prevent degradation prior to analysis.[7]

Chemical Analysis: GC-MS and GC-FID

Gas chromatography is the cornerstone of essential oil analysis, allowing for the separation, identification, and quantification of individual volatile components.

Methodology:

-

Sample Preparation: A sample of the essential oil is diluted in a suitable solvent (e.g., methanol (B129727) or hexane) to an appropriate concentration (e.g., 1 µL of oil in 1 mL of solvent).[13] An internal standard may be added for absolute quantification.

-

Gas Chromatography (GC) System: A GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used for separation.[13]

-

Injection: A small volume of the diluted sample (e.g., 1 µL) is injected into the heated GC inlet, where it is vaporized.

-

Separation: An inert carrier gas (e.g., Helium) carries the vaporized sample through the capillary column.[13] The separation of components is based on their volatility and interaction with the stationary phase of the column. A temperature program is used to elute compounds over a wide boiling range (e.g., starting at 60°C and ramping up to 240°C).[13]

-

Detection and Identification (GC-MS): As components elute from the column, they enter a mass spectrometer. The MS detector fragments the molecules and records their mass-to-charge ratio, generating a unique mass spectrum for each component. The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard and by matching the spectrum against a reference library (e.g., NIST).[14]

-

Quantification (GC-FID): For quantification, the column effluent is directed to a Flame Ionization Detector (FID). The FID generates a signal proportional to the amount of each compound. The relative percentage of this compound is calculated by dividing its peak area by the total area of all peaks in the chromatogram.[15] For more accurate quantification, a calibration curve generated from pure standards is used.[16]

Visualizations

Biosynthetic Pathway of Bornyl Esters

Monoterpenes like borneol, the precursor to this compound, are synthesized in plants via the methylerythritol phosphate (B84403) (MEP) pathway. The following diagram illustrates a simplified view of the key steps leading from the central precursor, geranyl pyrophosphate (GPP), to borneol, which can then be esterified to form this compound.

Caption: Simplified biosynthesis of this compound from geranyl pyrophosphate (GPP).

Experimental Workflow for Essential Oil Analysis

The process of analyzing essential oil composition involves a multi-step workflow from the raw plant material to the final data interpretation. The following diagram outlines the logical sequence of this experimental procedure.

Caption: Standard experimental workflow for essential oil extraction and analysis.

Conclusion

This compound, while often overshadowed by its acetate analogue, is a noteworthy constituent of certain essential oils, contributing to their unique aromatic and potential biological profiles. Its confirmed presence in species like Valeriana officinalis underscores the importance of comprehensive chemical profiling for the quality control and therapeutic application of essential oils. The methodologies of hydrodistillation and gas chromatography (GC-MS/FID) remain the gold standard for the reliable extraction, identification, and quantification of this and other volatile components. Further research focusing on the targeted quantification of this compound across a wider range of plant species will enhance our understanding of its distribution and significance in nature.

References

- 1. This compound CAS#: 7492-41-3 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 7492-41-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Leaf Essential Oil Compositions and Enantiomeric Distributions of Monoterpenoids in Pinus Species: Pinus albicaulis, Pinus flexilis, Pinus lambertiana, Pinus monticola, and Pinus sabiniana [mdpi.com]

- 6. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gymnosperms of Idaho: Chemical Compositions and Enantiomeric Distributions of Essential Oils of Abies lasiocarpa, Picea engelmannii, Pinus contorta, Pseudotsuga menziesii, and Thuja plicata - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemistry, Biological, and Pharmacological Properties of Abies alba Mill - PMC [pmc.ncbi.nlm.nih.gov]

- 9. perfumerflavorist.com [perfumerflavorist.com]

- 10. researchgate.net [researchgate.net]

- 11. acgpubs.org [acgpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. scitepress.org [scitepress.org]

- 14. mdpi.com [mdpi.com]

- 15. Determination of Major, Minor and Chiral Components as Quality and Authenticity Markers of Rosa damascena Oil by GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative analysis of essential oils: a complex task | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Solubility of Bornyl Formate in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of bornyl formate (B1220265), a bicyclic monoterpene ester. The information contained herein is intended to support research, development, and formulation activities where bornyl formate is a compound of interest. This document outlines its solubility in aqueous and various organic media, presents a standardized protocol for solubility determination, and illustrates the underlying chemical principles governing its solubility.

Quantitative Solubility Data

The solubility of this compound is dictated by its chemical structure, specifically the presence of a bulky, non-polar bornyl group and a more polar formate ester group. This results in a predominantly lipophilic character. The following table summarizes the available quantitative and qualitative solubility data for this compound in water and common organic solvents.

| Solvent | Solvent Polarity | Temperature (°C) | Solubility | Data Type | Reference |

| Water | High | 25 | 80.06 mg/L | Estimated | [1] |

| Ethanol | High | Not Specified | Soluble | Qualitative | [2][3] |

| Oils | Low | Not Specified | Soluble | Qualitative | [2][3][4][5] |

| Propylene (B89431) Glycol | Intermediate | Not Specified | Poorly Soluble | Qualitative | [4][6] |

| Glycerin | High | Not Specified | Poorly Soluble | Qualitative | [4][6] |

Experimental Protocols for Solubility Determination

While specific experimental solubility data for this compound is limited in publicly accessible literature, a standardized method such as the shake-flask technique can be employed to determine its solubility in various solvents. This method is considered a reliable approach for compounds with low solubility.[7]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent (e.g., water, ethanol, propylene glycol)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe, and immediately filter it through a syringe filter to remove any remaining solid particles. Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualization of Solubility Principles

The solubility of a solute is fundamentally governed by the principle of "like dissolves like." This means that non-polar or weakly polar compounds, such as this compound, will exhibit higher solubility in non-polar or weakly polar solvents. Conversely, their solubility will be limited in highly polar solvents like water. The following diagram illustrates this relationship.

References

- 1. This compound, 7492-41-3 [thegoodscentscompany.com]

- 2. Borneol, formate | C11H18O2 | CID 6432696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C11H18O2 | CID 518472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7492-41-3 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 7492-41-3 [m.chemicalbook.com]

- 7. Propylene Glycol [webbook.nist.gov]

Spectroscopic Characterization of Bornyl Formate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for bornyl formate (B1220265), a bicyclic monoterpenoid ester. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, flavor and fragrance analysis, and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for bornyl formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data (in CDCl₃)

| Proton | Borneol (ppm) | Bornyl Acetate (ppm) | Predicted this compound (ppm) |

| H-2 | 4.02 | 5.15 | ~5.1 |

| H-3endo | 2.10 | 2.40 | ~2.3-2.4 |

| H-3exo | 1.75 | 1.85 | ~1.8 |

| H-4 | 1.90 | 1.95 | ~1.9 |

| H-5endo | 1.30 | 1.35 | ~1.3 |

| H-5exo | 1.70 | 1.75 | ~1.7 |

| H-6endo | 1.05 | 1.10 | ~1.1 |

| H-6exo | 1.70 | 1.75 | ~1.7 |

| H-8 (CH₃) | 0.88 | 0.89 | ~0.9 |

| H-9 (CH₃) | 0.85 | 0.86 | ~0.8-0.9 |

| H-10 (CH₃) | 1.00 | 1.01 | ~1.0 |

| Formate-H | - | - | ~8.0 |

Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃)

| Carbon | Borneol (ppm) | Bornyl Acetate (ppm) | Predicted this compound (ppm) |

| C-1 | 47.9 | 48.0 | ~48 |

| C-2 | 78.0 | 80.0 | ~79-80 |

| C-3 | 38.8 | 36.9 | ~37 |

| C-4 | 44.9 | 44.9 | ~45 |

| C-5 | 27.9 | 27.9 | ~28 |

| C-6 | 27.0 | 27.0 | ~27 |

| C-7 | 49.0 | 49.1 | ~49 |

| C-8 (CH₃) | 19.9 | 19.9 | ~20 |

| C-9 (CH₃) | 18.8 | 18.8 | ~19 |

| C-10 (CH₃) | 13.6 | 13.6 | ~14 |

| Formate C=O | - | 171.0 | ~161 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group. Key absorptions would include a strong C=O stretching vibration and C-O stretching vibrations.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | ~1720-1730 | Strong |

| C-H (sp³) | Stretch | ~2850-2960 | Medium-Strong |

| C-O (Ester) | Stretch | ~1150-1250 | Strong |

| C-H (Formate) | Stretch | ~2820 | Medium |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in characteristic fragmentation patterns. The molecular ion peak is expected at m/z 182.

Table 4: Mass Spectrometry Fragmentation Data for this compound [1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | Low | [M]⁺ (Molecular Ion) |

| 136 | 35.13 | [M - HCOOH]⁺ |

| 121 | 37.34 | [C₉H₁₃]⁺ |

| 95 | 99.99 | [C₇H₉]⁺ (Base Peak) |

| 93 | 35.66 | [C₇H₇]⁺ |

| 41 | 39.27 | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific instrumentation available in a laboratory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (B151607) (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pasteur pipette and cotton wool

-

Vortex mixer

Procedure:

-

Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing.

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe the outside clean.

-

Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a depth gauge.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. A standard pulse sequence (e.g., zg30) is typically used.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with single lines for each carbon.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify functional groups.

Method: Neat Liquid on Salt Plates

Materials:

-

This compound sample (1-2 drops)

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

-

Spectrometer-compatible sample holder

-

Volatile solvent (e.g., dichloromethane (B109758) or acetone) for cleaning

Procedure:

-

Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and rinse with a dry, volatile solvent.

-

Place a single drop of the liquid this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates. Avoid trapping air bubbles.

-

Place the sandwiched plates into the sample holder of the FTIR spectrometer.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum.

-

Clean the salt plates thoroughly with a volatile solvent immediately after use to prevent damage.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Materials:

-

Dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or ethyl acetate)

-

GC-MS instrument equipped with an EI source and a suitable capillary column (e.g., non-polar or medium-polarity).

Procedure:

-

Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL).

-

Set the GC-MS operating parameters:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven: Program the temperature to ensure good separation of components. For a pure sample, a simple temperature ramp (e.g., starting at 60 °C and ramping to 250 °C) is sufficient.

-

Carrier Gas: Use high-purity helium at a constant flow rate.

-

MS Source: Use a standard electron ionization energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the data. The mass spectrum corresponding to the chromatographic peak of this compound will be recorded.

-

Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.

References

The Biological Activity of Bornyl Formate and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bornyl formate (B1220265), an ester of borneol and formic acid, alongside its various derivatives, represents a class of bicyclic monoterpenoids with significant and diverse biological activities. These compounds, found in the essential oils of numerous plant species, have garnered considerable interest within the scientific community for their potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of the biological activities of bornyl formate and its key derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and elucidates the underlying signaling pathways involved in their mechanisms of action.

Quantitative Summary of Biological Activities

The biological efficacy of this compound and its derivatives has been quantified across various assays. The following tables summarize the key findings, providing a comparative overview of their potency.

Table 1: Antimicrobial and Antifungal Activity

| Compound/Essential Oil | Test Organism | Assay | Result (MIC µg/mL) |

| Essential oil of Verbena rigida (35.2% isothis compound) | Staphylococcus aureus | Broth micro-dilution | 50[1] |

| Staphylococcus epidermidis | Broth micro-dilution | 50[1] | |

| Bacillus subtilis | Broth micro-dilution | 50[1] | |

| Escherichia coli | Broth micro-dilution | 25[1] | |

| Pseudomonas aeruginosa | Broth micro-dilution | 50[1] | |

| l-Borneol derivative F131 | Staphylococcus aureus (clinical isolates) | Broth micro-dilution | 8–16 |

| Candida albicans (clinical isolates) | Broth micro-dilution | 8–16 |

Table 2: Anti-inflammatory Activity

| Compound | Model | Key Findings |

| Bornyl salicylate | Carrageenan-induced paw edema (mice) | Significantly (p < 0.05) reduced edema in early and late phases.[2] |

| Zymosan-induced peritonitis (mice) | Reduced neutrophil migration and release of TNF-α, IL-1β, and IL-6.[2] | |

| Acetic acid-induced vascular permeability (mice) | Reduced fluid leakage.[2] | |

| LPS-stimulated macrophages (in vitro) | Reduced NO production at 10 µg/mL.[2] | |

| Bornyl cinnamate | LPS-stimulated RAW 264.7 macrophages (in vitro) | Significantly inhibited NO, PGE2, TNF-α, and IL-1β production. |

| Bornyl acetate | Human chondrocytes (in vitro) | Elevates the expression of IL-11, which compromises IL-1β-mediated up-regulation of IL-6, IL-8, MMP-1, and MMP-13.[3] |

Table 3: Cytotoxic and Anticancer Activity

| Compound | Cell Line | Assay | Result (IC₅₀) |

| Bornyl cis-4-hydroxycinnamate | A2058 & A375 melanoma cells | Migration & Invasion Assay | Effective at 1–6 µM in inhibiting migration and invasion.[4] |

| (+)-Bornyl p-coumarate | A2058 & A375 melanoma cells | MTT Assay | Inhibited cell proliferation. |

Signaling Pathway Involvement

The biological effects of this compound derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. Certain bornyl derivatives have been shown to inhibit this pathway, contributing to their anti-inflammatory and anticancer effects.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central mediator of inflammatory responses. Its inhibition by bornyl derivatives underscores their anti-inflammatory potential.

FAK/PI3K/Akt/mTOR Signaling Pathway

This pathway is crucial for cell survival, growth, and proliferation. Its inhibition by bornyl cis-4-hydroxycinnamate highlights the compound's potential as an anticancer agent.[4]

Growth Factor Receptor-Bound Protein 2 (GRB2) Signaling Pathway

The GRB2 signaling pathway plays a key role in cell metastasis. Its inhibition by bornyl cis-4-hydroxycinnamate suggests a mechanism for its anti-metastatic effects.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of the biological activity of this compound and its derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth and solvent)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Add the microbial inoculum to each well containing the test compound dilutions.

-

Include positive and negative controls on the plate.

-

Incubate the plate at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm.

-

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

-

Materials:

-

Rodents (rats or mice)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compound administered orally or intraperitoneally

-

Positive control (e.g., Indomethacin)

-

Vehicle control

-

Plethysmometer

-

-

Procedure:

-

Acclimatize the animals and fast them overnight with free access to water.

-

Administer the test compound, positive control, or vehicle to different groups of animals.

-

After a specific period (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

-

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

-

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylated and total proteins in a signaling cascade.

-

Workflow:

-

Procedure in Brief:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a method like the BCA assay.

-

SDS-PAGE: Separate proteins by size using gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-ERK, total-ERK) followed by HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software to determine the relative protein expression levels.

-

Conclusion and Future Directions

This compound and its derivatives exhibit a broad spectrum of promising biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Their mechanisms of action often involve the modulation of key cellular signaling pathways. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.

Future investigations should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure of these compounds for enhanced potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: To translate the in vitro findings into preclinical and clinical settings.

-

Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

-

Exploration of Novel Biological Targets: To uncover new therapeutic applications for this versatile class of natural products.

The continued exploration of this compound and its derivatives holds significant promise for the discovery of novel therapeutic agents to address a range of human diseases.

References

An In-depth Technical Guide to the Stereochemistry of Bornyl Formate Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemistry of bornyl formate (B1220265), a monoterpenoid ester with significant applications in the fragrance and chemical synthesis industries. A thorough understanding of its isomeric forms—bornyl formate and isothis compound—is critical for controlling reaction outcomes, ensuring product purity, and elucidating structure-activity relationships.

Introduction to Stereoisomerism in this compound

This compound possesses a rigid bicyclic [2.2.1]heptane skeleton. The stereochemistry of this molecule is primarily determined by the orientation of the formate group at the C2 position. This leads to two principal diastereomers:

-

This compound: The formate group is in the endo position, sterically hindered by the bridging gem-dimethyl group.

-

Isothis compound: The formate group is in the exo position, which is sterically more accessible.[1][2][3]

Both bornyl and isothis compound are chiral and can exist as enantiomeric pairs, typically derived from the corresponding (+)- or (-)-borneol (B1667373) and isoborneol (B83184) precursors. The specific enantiomer is designated by the stereochemistry of the parent alcohol, such as (1R,2S,4R) for (-)-bornyl formate.

Physicochemical Properties of this compound Isomers

The distinct spatial arrangement of the formate group in the endo and exo positions gives rise to measurable differences in the physical and chemical properties of the isomers. These properties are crucial for their identification, separation, and application.

Table 1: Comparative Physicochemical Data of Bornyl and Isothis compound

| Property | This compound | Isothis compound |

| Synonyms | endo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl formate[4] | exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl formate[2][3] |

| Stereochemistry | Formate group at C2 is endo[4] | Formate group at C2 is exo[1] |

| Molecular Formula | C₁₁H₁₈O₂[4] | C₁₁H₁₈O₂[2] |

| Molecular Weight | 182.26 g/mol [4] | 182.26 g/mol [1] |

| Appearance | Colorless liquid[5] | Colorless liquid[3] |

| Odor Profile | Green, earthy, refreshing aroma[5] | Herbaceous, camphoraceous, piney aroma[3] |

| Boiling Point | 225-230 °C @ 760 mmHg[6] | 110 °C @ 20 mmHg[7] |

| Density/Specific Gravity | 1.007-1.013 @ 20 °C[6] | 1.011-1.017 @ 25 °C[7] |

| Refractive Index | 1.466-1.472 @ 20 °C[6] | 1.469-1.473 @ 20 °C[7] |

| Flash Point | 78.9 °C[5][6] | 78.3 °C[7] |

Experimental Protocols

The synthesis and separation of this compound isomers are fundamental procedures in their study and application. The following sections detail common experimental methodologies.

A prevalent industrial method for producing the isobornyl scaffold involves the acid-catalyzed addition of a carboxylic acid to camphene (B42988). This reaction proceeds via a Wagner-Meerwein rearrangement of the camphene cation to the more stable isobornyl cation, leading to the preferential formation of the exo product.

Protocol: Synthesis of Isobornyl Acetate from Camphene [8]

This protocol details the synthesis of isobornyl acetate, a closely related ester. The same principle applies to the synthesis of isothis compound by substituting acetic acid with formic acid, although reaction conditions may require optimization.

-

Reaction Setup: To a reaction flask equipped with a magnetic stirrer and temperature control, add 10 g of camphene (≥75% purity), 25 g of glacial acetic acid, 0.5 g of L(+)-tartaric acid, and 0.4 g of boric acid.[8]

-

Esterification: Stir the mixture vigorously (e.g., 500 rpm) and heat to a controlled temperature of 70°C. Maintain the reaction for 18 hours.[8]

-

Workup: Upon completion, cool the reaction mixture to room temperature. The catalyst may deposit at the bottom.

-

Isolation: Transfer the mixture to a separatory funnel. Add water to wash the mixture and induce phase separation.

-

Extraction: Collect the upper organic layer, which contains the crude isobornyl acetate.[8]

-

Saponification (Optional for Isoborneol): The crude ester can be hydrolyzed to isoborneol by refluxing with an aqueous sodium hydroxide (B78521) solution.[8]

The synthesis of endo-rich bornyl esters often starts from α-pinene, which is treated with an acid to form bornyl esters via a similar cationic rearrangement mechanism.

Protocol: Synthesis of Borneol via Dibornyl Oxalate (B1200264) [9]

This method produces borneol, which can then be formylated. It favors the endo product, borneol.

-

Esterification: Add 40 g of α-pinene, 5.1 g of anhydrous oxalic acid, and 1.2 g of a zirconium sulfate (B86663) catalyst to a reactor.[9]

-

Programmed Heating: Heat the mixture under magnetic stirring using a temperature program (e.g., 40°C for 1 hour, 80°C for 5 hours, 150°C for 0.5 hours).[9]

-

Catalyst Recovery: After the reaction, recover the catalyst by filtration.

-

Purification: Subject the filtrate to steam distillation to remove volatile components (light oil) and obtain dibornyl oxalate.[9]

-

Saponification: Add a 25% aqueous sodium hydroxide solution to the dibornyl oxalate and perform steam distillation simultaneously to hydrolyze the ester and collect the borneol product.[9]

Visualization of Stereochemical and Experimental Relationships

Diagrams created using Graphviz DOT language illustrate the key relationships and workflows discussed.

Caption: Stereochemical relationship between parent alcohols and formate esters.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Isothis compound [webbook.nist.gov]

- 3. Isothis compound | C11H18O2 | CID 23623868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C11H18O2 | CID 518472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound, 7492-41-3 [thegoodscentscompany.com]

- 7. isothis compound, 1200-67-5 [thegoodscentscompany.com]

- 8. benchchem.com [benchchem.com]

- 9. CN101318880A - A green synthesis process of borneol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of Bornyl Formate

This guide provides comprehensive safety and handling information for bornyl formate (B1220265), intended for researchers, scientists, and professionals in drug development and other scientific fields. The information is compiled from various safety data sheets and chemical databases.

Chemical and Physical Properties

Bornyl formate is a colorless liquid with a characteristic green, earthy, and refreshing aroma.[1][2] It is used as a flavoring and fragrance agent.[1][3][4][5] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O₂ | [1] |

| Molecular Weight | 182.26 g/mol | [1][6] |

| CAS Number | 7492-41-3 | [1][2][4] |

| Appearance | Colorless clear, oily liquid | [3][6] |

| Boiling Point | 225.00 to 230.00 °C @ 760.00 mm Hg | [1][3][6] |

| 97-98 °C @ 15 Torr | [2][4] | |

| Specific Gravity | 1.00700 to 1.01300 @ 20.00 °C | [3][6] |

| Refractive Index | 1.46600 to 1.47200 @ 20.00 °C | [3][6] |

| Flash Point | 78.7 °C (174.00 °F) TCC | [2][3][6] |

| Vapor Pressure | 0.163000 mm/Hg @ 25.00 °C | [6] |

| Solubility | Soluble in oils, alcohol; Slightly soluble in water; Poorly soluble in Propylene glycol and Glycerin. | [2][4][5] |

| Odor | Green, earthy, herbal, balsam, pine | [4][6] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound does not meet the criteria for hazard classification in a significant majority of reports.[1] However, as with any laboratory chemical, it should be handled with care to minimize exposure. Some sources may classify it as a combustible liquid.[7]

Safety and Handling Precautions

Standard laboratory safety practices should be followed when handling this compound.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[7][8]

3.2. Personal Protective Equipment (PPE) The selection of appropriate PPE is crucial to prevent skin and eye contact.

Caption: Recommended Personal Protective Equipment for handling this compound.

3.3. General Hygiene

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in laboratory areas.

3.4. Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

First Aid Measures

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. | [8] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [7] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [7] |

| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention if symptoms occur. | [7] |

Fire-Fighting and Accidental Release Measures

5.1. Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] Water mist may be used to cool closed containers.[7]

-

Hazards from Combustion: Hazardous decomposition products include carbon oxides.[9]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

5.2. Accidental Release In the event of a spill, follow a structured procedure to ensure safety and proper cleanup.

Caption: General workflow for responding to a this compound spill.

Toxicological Information

This compound is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[10] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[1]

Table 3: Toxicological Data Summary

| Data Point | Value/Information | Source(s) |

| Acute Oral Toxicity | No specific data available in the provided search results. | [9] |

| Acute Dermal Toxicity | No specific data available in the provided search results. | [9] |

| Genotoxicity | No specific data available in the provided search results. | [3] |

| Carcinogenicity | No specific data available in the provided search results. | [3] |

| JECFA Evaluation | No safety concern at current levels of intake when used as a flavouring agent. | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented are not typically included in standard safety data sheets. The provided data are based on standardized testing methods, such as the Tag Closed Cup (TCC) method for flash point determination. For specific experimental details, it is recommended to consult specialized toxicological and chemical testing literature.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations for chemical waste. Do not dispose of it into the environment, such as down the drain or into water sources.[8][11] Contact a licensed professional waste disposal service to ensure proper disposal.[8]

References

- 1. This compound | C11H18O2 | CID 518472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound, 7492-41-3 [thegoodscentscompany.com]

- 4. This compound CAS#: 7492-41-3 [m.chemicalbook.com]

- 5. This compound | 7492-41-3 [chemicalbook.com]

- 6. parchem.com [parchem.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. extrasynthese.com [extrasynthese.com]

- 10. femaflavor.org [femaflavor.org]

- 11. fr.cpachem.com [fr.cpachem.com]

IUPAC name for bornyl formate and its synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of bornyl formate (B1220265), including its chemical identity, physicochemical properties, synthesis protocols, and a procedural workflow.

Chemical Identity

IUPAC Name: (1R,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl formate[1]

Synonyms: A variety of synonyms are used to refer to bornyl formate, reflecting its common usage in different contexts. These include:

-

This compound

-

endo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl formate[2]

-

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) formate[2]

-

FEMA 2161[2]

-

Endoisobornylformate[2]

-

endo-2-Bornanyl formate[2]

-

Bornyl methanoate

-

Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, formate, endo-[3]

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O₂ | [2][3] |

| Molecular Weight | 182.26 g/mol | [2][3] |

| Appearance | Colorless liquid with a green, earthy, refreshing aroma | [4] |

| Boiling Point | 225-230 °C at 760 mmHg | [2] |

| 97-98 °C at 15 Torr | [4] | |

| Density | 1.007 - 1.013 g/cm³ at 20°C | [4] |

| Refractive Index | 1.466 - 1.472 at 20°C | [4] |

| Flash Point | 78.7 °C (173.7 °F) | [4] |

| Solubility | Soluble in oils; slightly soluble in water | [4] |

| CAS Number | 7492-41-3 | [2][3] |

Experimental Protocols

Synthesis of this compound via Esterification of Borneol

A common method for the preparation of this compound is the direct esterification of borneol with a formylating agent. One documented procedure involves the use of a formic acid/acetic anhydride (B1165640) mixture.

Principle: This method relies on the formation of a mixed anhydride, which then acts as a potent formylating agent for the secondary alcohol group of borneol.

Materials:

-

d-Borneol

-

Formic acid (98-100%)

-

Acetic anhydride

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine d-borneol with a pre-mixed solution of formic acid and acetic anhydride.

-

Reaction Conditions: Heat the reaction mixture to approximately 50°C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Washing: Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize excess acids. Continue washing with sodium bicarbonate solution until effervescence ceases. Finally, wash with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can then be purified by fractional distillation under vacuum to yield the final product.

Workflow and Process Visualization

The following diagram illustrates the key stages in the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthesis and Purification Workflow for this compound.

References

- 1. CN104030889A - Method for preparing borneol - Google Patents [patents.google.com]

- 2. US1902364A - Method of preparing fatty acid esters of borneol and isoborneol - Google Patents [patents.google.com]

- 3. Borneol, formate | C11H18O2 | CID 6432696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

The Scent of Nature: A Technical Guide to the Discovery and History of Bornyl Formate

An in-depth exploration for researchers, scientists, and drug development professionals into the origins, analysis, and biological significance of bornyl formate (B1220265), a naturally occurring monoterpenoid ester.

Introduction

Bornyl formate, a bicyclic monoterpenoid, is a volatile organic compound found in a variety of plants, contributing to their characteristic aromas. With its green, earthy, and refreshing scent, it has found applications in the flavor and fragrance industries. Beyond its olfactory properties, this compound and related borneol derivatives have garnered scientific interest for their potential biological activities, including antimicrobial and insecticidal effects. This technical guide provides a comprehensive overview of the discovery and history of this compound in natural products, detailing its chemical properties, natural occurrence, and the analytical methods for its identification and quantification.

Historical Perspective

The study of essential oils and their components has a rich history, evolving from rudimentary distillation techniques in ancient cultures to sophisticated analytical methods in the modern era. While pinpointing the exact moment of this compound's first isolation is challenging, its identification is intrinsically linked to the comprehensive analysis of essential oils in the late 19th and early 20th centuries. During this period, chemists like Otto Wallach laid the foundation for terpene chemistry, systematically isolating and classifying components from various plant sources. Foundational texts of the era, such as "Die Ätherischen Öle" by Gildemeister and Hoffmann, served as comprehensive catalogues of the then-known essential oil constituents, including various terpene esters. The advent of techniques like gas chromatography (GC) and mass spectrometry (MS) in the mid-20th century revolutionized the field, allowing for the precise identification and quantification of compounds like this compound from complex natural mixtures.

Natural Occurrence of this compound and Related Esters

This compound and its close chemical relative, bornyl acetate (B1210297), are found in the essential oils of a diverse range of plant species. The concentration of these compounds can vary significantly depending on the plant's genetics, geographical location, and harvesting time. The table below summarizes the reported concentrations of this compound and isothis compound (an isomer) in the essential oils of several plants. Due to the prevalence of research on the closely related bornyl acetate, its concentration in some well-known sources is also included for comparative purposes.

| Plant Species | Plant Part | Compound | Concentration (%) | Reference |

| Verbena rigida | Aerial Parts | Isothis compound | 35.2 | [1] |

| Valeriana officinalis | Roots | Bornyl acetate | 8.8 - 33.7 | [2] |

| Valeriana officinalis | Roots | Bornyl acetate | 15.42 | [2] |

| Pinus sylvestris (Scotch Pine) | Needles | Bornyl acetate | up to 45 | [2] |

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its extraction, analysis, and application.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈O₂ | [3][4] |

| Molecular Weight | 182.26 g/mol | [3][4] |

| Appearance | Colorless liquid | [3] |

| Odor | Green, earthy, refreshing aroma | [3] |

| Boiling Point | 97-98 °C at 15 Torr | [5] |

| Solubility | Soluble in oils; slightly soluble in water | [6] |

Experimental Protocols

The isolation and analysis of this compound from natural sources typically involve steam distillation for extraction followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Steam Distillation for Essential Oil Extraction